2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine

Description

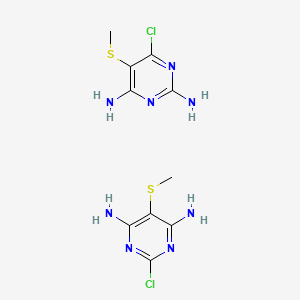

These two pyrimidine derivatives are structurally isomeric compounds with the molecular formula C₅H₇ClN₄S. Their core pyrimidine ring is substituted with chloro, methylsulfanyl (SCH₃), and amino groups at different positions (Figure 1). The positional isomerism—chloro at C2 vs. C6 and amino groups at C4/C6 vs. C2/C4—significantly influences their physicochemical properties and biological activities. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or intermediates in nucleoside analog synthesis .

Properties

CAS No. |

83623-05-6 |

|---|---|

Molecular Formula |

C10H14Cl2N8S2 |

Molecular Weight |

381.3 g/mol |

IUPAC Name |

2-chloro-5-methylsulfanylpyrimidine-4,6-diamine;6-chloro-5-methylsulfanylpyrimidine-2,4-diamine |

InChI |

InChI=1S/2C5H7ClN4S/c1-11-2-3(7)9-5(6)10-4(2)8;1-11-2-3(6)9-5(8)10-4(2)7/h2*1H3,(H4,7,8,9,10) |

InChI Key |

PPOBQCNZQVIQND-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(N=C(N=C1N)Cl)N.CSC1=C(N=C(N=C1Cl)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

- The synthesis often begins with 5-acetamido-2-amino-4,6-dihydroxypyrimidine , which can be prepared by condensing guanidine carbonate with diethyl 2-acetamidomalonate in ethanol or isopropanol.

- This intermediate is then converted to 2,5-diamino-4,6-dichloropyrimidine by treatment with phosphorus oxychloride in the presence of quaternary ammonium chlorides (e.g., methyltriethylammonium chloride) as solvents or phase-transfer catalysts at elevated temperatures (~100°C) for extended periods (24-30 hours).

Introduction of the Methylsulfanyl Group

- The methylsulfanyl substituent at position 5 can be introduced by nucleophilic substitution on the chloro intermediate or by using methylthiolating agents during or after chlorination steps.

- The reaction conditions are carefully controlled to maintain the integrity of the diamino groups at positions 4 and 6.

Purification and Work-up

- After the reaction, the mixture is cooled and quenched with water and sodium hydroxide to adjust pH, followed by extraction with ethyl acetate.

- The organic phase is washed, filtered through silica to remove colored impurities and phosphates, and concentrated to yield the desired compound.

Preparation of 6-Chloro-5-methylsulfanylpyrimidine-2,4-diamine

Pyrimidine Core Construction

Reaction Conditions and Optimization

- The chlorination and substitution steps are typically performed under reflux in solvents such as methanol or ethanol at temperatures ranging from room temperature to solvent boiling points (30-100°C).

- Reaction times vary from a few hours to overnight, depending on the step and reagent reactivity.

Comparative Table of Key Preparation Parameters

Additional Notes on Methodology and Research Findings

- The use of quaternary ammonium chlorides as solvents or phase-transfer catalysts enhances the chlorination efficiency and product purity.

- Microwave irradiation and solvent-free conditions have been explored to reduce reaction times in related pyrimidine syntheses, though their applicability to these specific compounds requires further validation.

- Single-crystal X-ray diffraction and computational modeling have been employed to confirm the structural integrity and stability of related diaminopyrimidine derivatives, supporting the synthetic strategies.

- Recent advances in palladium-catalyzed cross-coupling reactions provide versatile routes to introduce methylsulfanyl and other substituents on pyrimidine rings with high regioselectivity and yield.

The preparation of 2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-Chloro-5-methylsulfanylpyrimidine-2,4-diamine involves multi-step syntheses starting from guanidine-derived pyrimidine precursors. Chlorination with phosphorus oxychloride under controlled conditions is a key step, followed by methylsulfanyl group introduction via nucleophilic substitution or palladium-catalyzed coupling reactions. The processes have been optimized for yield, purity, and scalability, with purification involving extraction and chromatographic techniques. These methods are supported by extensive patent literature and peer-reviewed research, confirming their reliability and industrial applicability.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like ammonia or thiourea under basic conditions

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine have various applications in scientific research:

Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for their potential use in drug development.

Industry: Used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, they may inhibit certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Substituent Analysis

The methylsulfanyl group in both compounds introduces sulfur-based hydrophobicity, which contrasts with oxygen-containing analogs like 4,6-dichloro-5-methoxypyrimidine (). Key structural comparisons include:

Key Observations :

- Chloro Position : Chloro at C2 (vs. C6) may influence π-stacking interactions in biological targets due to altered electron distribution .

- Methylsulfanyl vs.

Physicochemical Properties

- Solubility: Amino groups at C4/C6 (or C2/C4) improve water solubility relative to non-aminated analogs like 4,6-dichloro-5-methoxypyrimidine. However, the methylsulfanyl group counteracts this by introducing hydrophobicity .

- Stability: Pyrimidines with amino groups, such as 5-aminopyrimidines, are prone to degradation in dimethyl sulfoxide (DMSO), a common solvent in high-throughput screening. This instability is shared with the target compounds and must be considered during storage .

Biological Activity

The compounds 2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine and 6-chloro-5-methylsulfanylpyrimidine-2,4-diamine are part of a class of pyrimidine derivatives that have garnered attention due to their potential biological activities, particularly as inhibitors of various enzymes and as therapeutic agents against infectious diseases. This article explores their biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

Both compounds belong to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. Their structures can be represented as follows:

| Compound Name | Structure |

|---|---|

| 2-Chloro-5-methylsulfanylpyrimidine-4,6-diamine | Structure |

| 6-Chloro-5-methylsulfanylpyrimidine-2,4-diamine | Structure |

Antimalarial Activity

Recent studies have highlighted the potential of pyrimidine derivatives in targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the parasite's survival. For instance, a series of pyrimidines were synthesized and evaluated for their inhibitory activity against PfDHFR. The compounds demonstrated promising Ki values ranging from 1.3 to 243 nM against wild-type PfDHFR and slightly higher values against mutant strains .

Inhibition of Kinases

Additionally, these compounds have been investigated for their inhibitory effects on essential kinases involved in the malaria life cycle. For example, structural analogues of these pyrimidines showed significant inhibitory activity against PfCDPK1 with IC50 values in the nanomolar range . This suggests that modifications in the chemical structure can enhance potency against specific targets.

The selectivity of these compounds for PfDHFR over human counterparts (hDHFR) is crucial for minimizing side effects in therapeutic applications. Some derivatives demonstrated selective inhibition of mitochondrial DHFR (mt-DHFR), which is relevant for treating infections like tuberculosis .

Case Study 1: Synthesis and Evaluation

In a study aimed at synthesizing new pyrimidine derivatives, researchers created a series of compounds with varying substituents at the 6-position of the pyrimidine ring. The resulting analogues were tested for their biological activity against P. falciparum, revealing that certain modifications could significantly enhance antiplasmodial activity while maintaining selectivity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to PfDHFR. The results indicated strong interactions between the ligand and the active site residues of the enzyme, supporting experimental findings on their inhibitory effects .

Research Findings Summary

Q & A

Q. How can researchers optimize the synthesis of these pyrimidine derivatives to minimize byproduct formation?

Methodological Answer :

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reagent ratios, reaction time). For example, factorial designs can identify critical factors influencing yield and purity .

- Incorporate membrane separation technologies (e.g., nanofiltration) during post-synthesis purification to isolate target compounds from structurally similar byproducts .

- Monitor reactions in real-time using HPLC or GC-MS to detect intermediates and adjust conditions dynamically .

Q. What purification techniques are most effective for isolating these compounds after synthesis?

Methodological Answer :

- Column chromatography with gradient elution (e.g., silica gel using hexane/ethyl acetate mixtures) is effective for separating diastereomers or regioisomers .

- Recrystallization in mixed solvents (e.g., ethanol/water) can enhance purity, leveraging differences in solubility between the target compound and impurities .

- Validate purity using TLC (Rf comparison) and melting point analysis to confirm consistency with literature values .

Q. How should researchers characterize these compounds spectroscopically?

Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally analogous pyrimidines (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine ). Sulfur and chlorine substituents induce distinct deshielding effects.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas by matching exact masses (e.g., [M+H]+ ions) with theoretical values .

- IR spectroscopy : Identify functional groups (e.g., NH2 stretching at ~3300 cm⁻¹, C-S bonds at ~600 cm⁻¹) to verify substitution patterns .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanisms of these compounds in nucleophilic substitution reactions?

Methodological Answer :

- Apply density functional theory (DFT) to model transition states and activation energies for substitution at the 2-, 4-, or 6-positions. Compare with experimental kinetic data to validate mechanisms .

- Use molecular dynamics simulations to study solvent effects (e.g., polar aprotic solvents like DMF) on reaction pathways and regioselectivity .

- Cross-reference computational predictions with isotopic labeling experiments (e.g., 18O or 15N) to track bond cleavage/formation .

Q. How can researchers resolve contradictions in reported biological activity data for these compounds?

Methodological Answer :

- Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Perform dose-response studies with standardized protocols (e.g., CLSI guidelines) to establish EC50/IC50 values under controlled conditions .

- Use crystallography or docking studies to correlate structural features (e.g., methylsulfanyl positioning) with target binding affinity (e.g., enzyme active sites) .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in these pyrimidines?

Methodological Answer :

- Synthesize systematic substituent variants (e.g., replacing methylsulfanyl with ethylsulfanyl or altering chloro positions) and compare their bioactivity profiles .

- Employ QSAR models to predict activity trends based on electronic (Hammett σ constants) or steric (Taft parameters) descriptors .

- Validate hypotheses using crystal structure analysis (e.g., hydrogen-bonding interactions in 4-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.